molecular formula C13H13NO2S B10808144 N-Furan-2-ylmethyl-2-phenylsulfanyl-acetamide

N-Furan-2-ylmethyl-2-phenylsulfanyl-acetamide

Cat. No.: B10808144
M. Wt: 247.31 g/mol
InChI Key: BPIASVWLNHWJTN-UHFFFAOYSA-N
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Description

N-Furan-2-ylmethyl-2-phenylsulfanyl-acetamide is an organic compound that features a furan ring, a phenyl group, and a sulfanyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Furan-2-ylmethyl-2-phenylsulfanyl-acetamide typically involves the reaction of furan-2-carboxylic acid with phenylsulfanyl acetic acid under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings under mild conditions. This method allows for efficient synthesis with good yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-Furan-2-ylmethyl-2-phenylsulfanyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Furan-2-ylmethyl-2-phenylsulfanyl-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of N-Furan-2-ylmethyl-2-phenylsulfanyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Furan-2-ylmethyl-2-phenylsulfanyl-acetamide is unique due to its combination of a furan ring, phenyl group, and sulfanyl-acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-13(14-9-11-5-4-8-16-11)10-17-12-6-2-1-3-7-12/h1-8H,9-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIASVWLNHWJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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